1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Pyrrolidine Ring Formation: Pyrrolidine rings can be synthesized through various methods, including the reduction of pyrrole derivatives.
Urea Formation: The final step involves the reaction of the amine group with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}carbamate
- 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}thiourea
Uniqueness
The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(19-11-3-4-13-14(8-11)23-10-22-13)18-9-12-2-1-6-20(12)16-17-5-7-24-16/h3-5,7-8,12H,1-2,6,9-10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLABODBRNIXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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